4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline
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Overview
Description
4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline is a chemical compound with the CAS Number: 1365272-99-6 . It has a molecular weight of 335.15 and its IUPAC name is 4-bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline .
Molecular Structure Analysis
The molecular formula of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline is C12H13BrF2N2O2 . The InChI code is 1S/C12H13BrF2N2O2/c13-8-6-9 (17 (18)19)12 (11 (15)10 (8)14)16-7-4-2-1-3-5-7/h6-7,16H,1-5H2 .Scientific Research Applications
Synthesis and Chemical Reactions
4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline does not have direct research findings under its specific chemical name in the provided literature. However, studies on similar compounds offer insights into potential applications and chemical behaviors that could be relevant. For instance, research on the aromatic substitution with rearrangement of similar compounds, such as 4-bromo-2,6-di-t-butylcyclohexa-2,5-dienone, indicates a prototropic rearrangement that could have implications for the synthesis and chemical transformation of halogenated nitroaniline derivatives (Mare et al., 1971). This suggests that 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline could undergo similar rearrangements under certain conditions, offering pathways for the creation of novel compounds.
Potential for Dye Synthesis
The synthesis of disperse dyes using related nitroaniline compounds, as demonstrated by Peters and Chisowa (1993), highlights the role of nitroaniline derivatives in dye chemistry. The study on colour-constitution relationships in azo disperse dyes using bromo-nitroaniline as a diazo component underlines the importance of halogenated nitroanilines in developing dyes with specific color properties (Peters & Chisowa, 1993). This insight points to the potential application of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline in dye synthesis, where its unique structure could contribute to the development of new colorants with desirable solvatochromic effects.
Environmental and Atmospheric Chemistry
The atmospheric oxidation mechanism and kinetics of similar compounds, such as 2-bromo-4,6-dinitroaniline by OH radicals, have been studied to understand their environmental impact, particularly in urban dust pollution. The research by Gnanaprakasam et al. (2019) into the oxidation pathways of bromo-dinitroaniline compounds by OH radicals provides valuable information on the atmospheric behavior of brominated nitroanilines, suggesting potential environmental implications for 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline (Gnanaprakasam et al., 2019). This could be particularly relevant in understanding its degradation in the atmosphere and potential environmental risks.
Safety And Hazards
properties
IUPAC Name |
4-bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2N2O2/c13-8-6-9(17(18)19)12(11(15)10(8)14)16-7-4-2-1-3-5-7/h6-7,16H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWVSUZCYPHGOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=C(C=C2[N+](=O)[O-])Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742931 |
Source
|
Record name | 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline | |
CAS RN |
1365272-99-6 |
Source
|
Record name | Benzenamine, 4-bromo-N-cyclohexyl-2,3-difluoro-6-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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